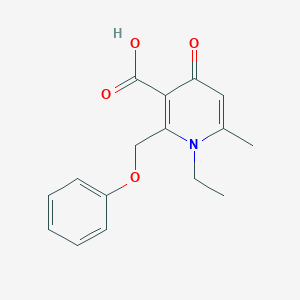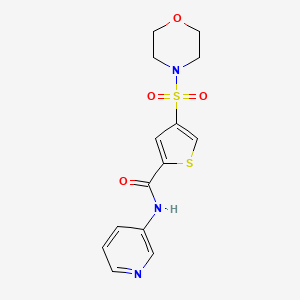![molecular formula C14H11NO4S B5604600 phenyl [(2-nitrophenyl)thio]acetate](/img/structure/B5604600.png)
phenyl [(2-nitrophenyl)thio]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of phenyl [(2-nitrophenyl)thio]acetate and similar compounds involves various chemical reactions, including reductive acetamidation of aryl nitro compounds, demonstrating the versatility and complexity of these chemical processes (Bhattacharya et al., 2006). Furthermore, methods employing nitrophenyl acetyl groups as protecting agents for hydroxyl functions highlight innovative approaches to manipulate the compound's structure for specific outcomes (Daragics & Fügedi, 2010).
Molecular Structure Analysis
Molecular structure analysis, such as Density Functional Theory (DFT) calculations, provides insights into the energies, optimized structures, and vibrational frequencies of this compound. Studies employing DFT have elucidated the stability and charge transfer within the molecule, contributing to a deeper understanding of its molecular characteristics (Muthu et al., 2015).
Chemical Reactions and Properties
The reactivity of this compound encompasses a range of chemical behaviors, including its role in facilitating the synthesis of complex molecules. Notable is its application in the reductive amidation process, which has implications for synthesizing valuable pharmaceutical compounds (Bhattacharya et al., 2006).
Physical Properties Analysis
The physical properties of this compound, such as its spectroscopic features, are crucial for understanding the compound's behavior in different environments. Spectroscopic studies, including FTIR and Raman spectroscopy, shed light on the vibrational aspects of the molecule, assisting in the prediction of its physical behavior under various conditions (Muthu et al., 2015).
Chemical Properties Analysis
The chemical properties of this compound reveal its potential in synthetic chemistry, particularly in the development of novel synthesis strategies and protective group chemistry. The selectivity and stability of nitrophenyl acetyl derivatives during transformations underscore the compound's utility in organic synthesis (Daragics & Fügedi, 2010).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions for research on a compound like phenyl [(2-nitrophenyl)thio]acetate could involve exploring its potential uses in various chemical reactions, given its interesting structure. For example, indole derivatives have been found to have diverse biological activities and potential for new therapeutic applications .
Propriétés
IUPAC Name |
phenyl 2-(2-nitrophenyl)sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4S/c16-14(19-11-6-2-1-3-7-11)10-20-13-9-5-4-8-12(13)15(17)18/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGEJTJIEALLPHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)CSC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4aR*,7aS*)-N,N-dimethyl-4-[(2-methyl-1H-imidazol-1-yl)acetyl]hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5604535.png)
![2-(3-methylbutyl)-8-(phenylsulfonyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5604537.png)
![1-{[6-(dimethylamino)-3-pyridinyl]methyl}-3-azepanamine dihydrochloride](/img/structure/B5604543.png)

![N-[2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5604553.png)



![2-methyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)propanamide](/img/structure/B5604574.png)
![N-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-2-methyltetrahydro-2H-pyran-2-carboxamide](/img/structure/B5604576.png)
![[(3R*,4R*)-4-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]methyl}-1-(3-pyridinylacetyl)-3-pyrrolidinyl]methanol](/img/structure/B5604582.png)
![4-[4-(butylsulfonyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5604596.png)

